H-Trp-Gly-Tyr-OH

描述

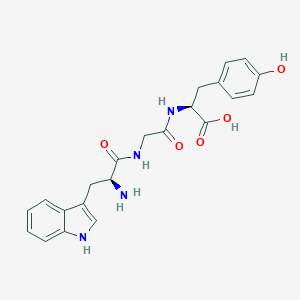

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(10-14-11-24-18-4-2-1-3-16(14)18)21(29)25-12-20(28)26-19(22(30)31)9-13-5-7-15(27)8-6-13/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHUFSCKCBQKJW-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436268 | |

| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15035-24-2 | |

| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Characteristics of H-Trp-Gly-Tyr-OH Peptide

Disclaimer: Publicly available scientific data specifically for the tripeptide H-Trp-Gly-Tyr-OH is limited. For comparative purposes, this guide includes data on the structurally similar and more extensively studied tetrapeptide, H-Trp-Gly-Gly-Tyr-OH. Inferences on the potential properties and biological activities of this compound are drawn from the characteristics of its constituent amino acids.

Core Properties and Characteristics

The tripeptide this compound is a sequence of three amino acids: Tryptophan, Glycine, and Tyrosine. The "H-" at the N-terminus indicates a free amine group, and the "-OH" at the C-terminus signifies a free carboxyl group. One supplier describes it as a model peptide for studies of charge transfer in peptides by iodine oxidation[1].

1.1. Physicochemical Properties

Table 1: Theoretical Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C22H24N4O5 |

| Molecular Weight | 424.45 g/mol |

| CAS Number | 15035-24-2[1] |

Table 2: Physicochemical Properties of the Structurally Similar Peptide H-Trp-Gly-Gly-Tyr-OH

| Property | Value | Reference |

| Chemical Formula | C24H27N5O6 | [2][3] |

| Molecular Weight | 481.5 g/mol | [2][3] |

| Theoretical pI | 7.0 | [2] |

| Extinction Coefficient | 6970 M⁻¹cm⁻¹ | [2] |

| GRAVY (Grand Average of Hydropathy) | -0.75 | [2] |

| Form | Powder | [2] |

| Purity (by HPLC) | 95.5% | [2] |

| Source | Synthetic | [2] |

1.2. Inferred Biological Properties and Potential Roles

While direct experimental evidence for the biological activity of this compound is lacking, its potential functions can be inferred from its constituent amino acids:

-

Tryptophan (Trp): An essential aromatic amino acid, Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin.[4] Its bulky, hydrophobic indole side chain is crucial for the structure and function of many proteins and peptides, often playing a role in anchoring proteins within cell membranes.[5] Tryptophan-rich antimicrobial peptides are also a known class of bioactive molecules.[6]

-

Glycine (Gly): As the simplest amino acid with no side chain, Glycine provides significant conformational flexibility to a peptide backbone.[7] It can also act as an inhibitory neurotransmitter in the central nervous system.[4]

-

Tyrosine (Tyr): A non-essential aromatic amino acid, Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, as well as thyroid hormones.[4] The hydroxyl group on its phenol side chain is a key site for post-translational modification, particularly phosphorylation, which is a critical step in many signal transduction pathways.[7]

The combination of a bulky hydrophobic residue (Trp), a flexible linker (Gly), and a polar, phosphorylatable residue (Tyr) suggests that this compound could potentially interact with biological receptors, participate in signaling cascades, or have specific binding properties. The presence of two aromatic residues also suggests a role in charge transfer processes, as noted by its use as a model peptide in such studies.[1]

Experimental Protocols

2.1. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound.[8][9] The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Methodology:

-

Resin Selection and Loading: A suitable resin, such as Wang resin for a C-terminal carboxylic acid, is selected.[10] The first amino acid (Tyrosine), with its alpha-amino group and side chain protected (e.g., with Fmoc and tBu respectively), is covalently attached to the resin.[10]

-

Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound Tyrosine is removed using a mild base, typically a solution of piperidine in DMF.[10] This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: The next amino acid (Glycine), with its alpha-amino group protected by Fmoc, is activated by a coupling agent (e.g., HBTU, DIC) and added to the resin. It forms a peptide bond with the free amine of the preceding amino acid.[9]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.[9]

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the final amino acid (Tryptophan).

-

Cleavage and Final Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[9][11]

-

Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

2.2. Peptide Characterization

After synthesis and purification, the identity and purity of the this compound peptide must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final peptide product. The peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, and its absorbance is monitored (typically at 214 nm and 280 nm). Purity is assessed by the percentage of the area of the main peak relative to the total area of all peaks.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of this compound (424.45 Da).

Potential Signaling Pathways

Given the lack of specific research on this compound, no signaling pathways have been definitively associated with this peptide. However, many peptides exert their biological effects by acting as ligands for cell surface receptors, often G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[12][13][14] Upon binding, the peptide induces a conformational change in the receptor, initiating an intracellular signaling cascade.

A generic signaling pathway initiated by a peptide ligand is illustrated below.

This diagram illustrates the fundamental steps of peptide-mediated signaling:

-

Binding: The peptide ligand (this compound) binds to its specific receptor on the cell surface.

-

Activation: Ligand binding causes the receptor to change conformation, activating an intracellular effector protein.

-

Signal Transduction: The activated effector protein initiates a cascade of intracellular events, often involving the generation of second messengers and the activation of protein kinases.

-

Cellular Response: The signaling cascade culminates in a specific cellular response, such as changes in gene expression, cell metabolism, or proliferation.

References

- 1. glpbio.com [glpbio.com]

- 2. H-Trp-Gly-Gly-Tyr-OH peptide [novoprolabs.com]

- 3. H-Trp-Gly-Gly-Tyr-OH | 15035-25-3 | FT109460 | Biosynth [biosynth.com]

- 4. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. bachem.com [bachem.com]

- 9. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]

- 12. Signaling peptide receptor - Wikipedia [en.wikipedia.org]

- 13. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of Tryptophyl-Glycyl-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Tryptophyl-glycyl-tyrosine (Trp-Gly-Tyr or WGY) is a molecule of growing interest in the scientific community. While research is ongoing, current evidence points to a multifaceted biological profile, including roles in nutrient transport, potential enzymatic inhibition, and antioxidant activity. This technical guide provides a comprehensive overview of the known biological functions of WGY, with a focus on its interaction with the PEPT2 transporter and its putative roles as a tyrosinase and neuraminidase inhibitor. Detailed experimental methodologies and signaling pathway visualizations are presented to facilitate further research and drug development efforts.

Core Biological Function: Interaction with the PEPT2 Transporter

The most well-characterized biological function of Tryptophyl-glycyl-tyrosine is its interaction with the Peptide Transporter 2 (PEPT2), a high-affinity, low-capacity proton-coupled oligopeptide transporter. PEPT2 is crucial for the reabsorption of di- and tripeptides in the kidneys and for maintaining neuropeptide homeostasis in the brain. WGY has been identified as a ligand for PEPT2, indicating its role as a transported substrate.

Quantitative Data: Binding Affinity

The binding affinity of Tryptophyl-glycyl-tyrosine for the PEPT2 receptor has been determined, providing a quantitative measure of their interaction.

| Ligand | Receptor | Parameter | Value |

| Tryptophyl-glycyl-tyrosine (WGY) | PEPT2 | K_i | 1.7 µM |

K_i (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor.

PEPT2 Transport Mechanism and Regulation

Unlike classical signal-transducing receptors, PEPT2's primary function is the transport of its substrates across the cell membrane. This process is coupled to a proton gradient. The activity and cell surface expression of PEPT2 are subject to regulation by cellular signaling pathways, notably the mTOR pathway and ubiquitination processes.

In-Depth Technical Guide: The Physicochemical Properties of H-Trp-Gly-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the tripeptide H-Trp-Gly-Tyr-OH, also known as Tryptophyl-glycyl-tyrosine. The information presented herein is essential for researchers and professionals involved in peptide chemistry, drug discovery, and development.

Core Physicochemical Data

The fundamental molecular characteristics of this compound have been determined based on its chemical composition. These quantitative data points are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Chemical Formula | C22H24N4O5 | [1] |

| Molecular Weight | 424.45 g/mol | Calculated |

| CAS Number | 15035-24-2 | [1] |

Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements in the chemical formula.

Methodologies for Property Determination

The molecular formula and molecular weight detailed in this guide are derived from the known chemical structure of the this compound peptide. The molecular formula is established by identifying the types and numbers of atoms of each element constituting the molecule. The molecular weight is subsequently calculated by summing the atomic weights of all atoms present in the molecular formula.

Visualizing the Peptide Structure

To facilitate a clearer understanding of the molecular arrangement of this compound, the following diagram illustrates the linear sequence of the amino acid residues that constitute this tripeptide.

Caption: Linear sequence of amino acids in this compound.

References

The Unexplored Potential of Trp-Gly-Tyr Peptides: A Technical Guide to Putative Biological Activities

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities of the tripeptide Tryptophan-Glycine-Tyrosine (Trp-Gly-Tyr or WGY). While direct experimental data on this specific peptide is limited in publicly available literature, this document synthesizes the well-established roles of its constituent amino acids and the activities of structurally similar peptides to build a strong hypothesis for its therapeutic potential. This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel peptide-based therapeutics.

Core Hypothesis: A Tripeptide with Multi-Faceted Biological Promise

The unique sequence of Trp-Gly-Tyr, combining the potent antioxidant and radical scavenging properties of Tryptophan and Tyrosine, suggests a high likelihood of significant biological activity. The central Glycine residue provides conformational flexibility, which may facilitate optimal interaction with various biological targets. Based on the extensive body of research on peptides containing Trp and Tyr, we hypothesize that Trp-Gly-Tyr possesses antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

Predicted Biological Activities and Supporting Evidence

Antioxidant Activity

The presence of both Tryptophan and Tyrosine residues is a strong indicator of antioxidant potential. Both amino acids can donate hydrogen atoms to neutralize free radicals, a key mechanism in combating oxidative stress. Studies on various dipeptides and tripeptides have consistently shown that the inclusion of Trp and Tyr, particularly at the N- or C-terminus, confers significant radical scavenging capabilities. For instance, dipeptides such as Trp-Gly and Tyr-Gly have demonstrated the ability to quench radicals effectively in ABTS and ORAC assays. Furthermore, quantitative structure-activity relationship (QSAR) studies have identified Trp and Tyr as favorable residues for enhancing the antioxidant capacity of tripeptides.

Table 1: Predicted Antioxidant Activity of Trp-Gly-Tyr and Related Peptides

| Peptide/Compound | Assay | Reported Activity | Reference |

| Trp-Gly-Tyr (WGY) | DPPH, ABTS, ORAC | Hypothesized High Activity | - |

| Trp-Gly | ABTS, ORAC | >1.0 µmol TE/µmol | |

| Tyr-Gly | ABTS, ORAC | >1.0 µmol TE/µmol | |

| Peptides with C-terminal Trp | DPPH Scavenging | High Activity | |

| Peptides with N-terminal Trp/Tyr | Radical Scavenging | Strongest Activity |

Anti-Inflammatory Activity

Bioactive peptides are increasingly recognized for their anti-inflammatory effects, often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for Trp-Gly-Tyr is unavailable, peptides with similar aromatic and hydrophobic residues have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The structural characteristics of Trp-Gly-Tyr suggest it could potentially interact with cellular receptors or enzymes involved in the inflammatory cascade.

Enzyme Inhibitory Activity

The structural features of Trp-Gly-Tyr suggest its potential as an inhibitor of various enzymes, including those involved in metabolic and physiological processes.

-

Tyrosinase Inhibition: The Tyrosine residue in the peptide makes it a potential substrate analog for tyrosinase, an enzyme crucial for melanin synthesis. Peptides containing tyrosine have been investigated as competitive inhibitors of tyrosinase, suggesting a possible application in cosmetics and for treating hyperpigmentation disorders.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Peptides with aromatic amino acids at the C-terminus are known to be effective ACE inhibitors. The Tyr residue in Trp-Gly-Tyr fits this structural requirement, indicating a potential antihypertensive effect.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The presence of a Trp residue at the N-terminus of peptides has been shown to significantly influence their mode of DPP-IV inhibition, often leading to non-competitive or uncompetitive inhibition. This suggests a potential role for Trp-Gly-Tyr in the management of type 2 diabetes.

Table 2: Predicted Enzyme Inhibitory Potential of Trp-Gly-Tyr

| Target Enzyme | Predicted Inhibition | Rationale |

| Tyrosinase | Competitive | Tyrosine residue acts as a substrate analog. |

| ACE | Potential | Aromatic amino acid at the C-terminus. |

| DPP-IV | Potential | N-terminal Tryptophan can influence inhibition mode. |

Proposed Experimental Validation

To validate the hypothesized biological activities of Trp-Gly-Tyr, a series of in vitro and cell-based assays are recommended. The following section outlines the proposed experimental workflows and detailed protocols.

Peptide Synthesis and Purification

The Trp-Gly-Tyr peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of the Trp-Gly-Tyr peptide in a suitable solvent.

-

In a 96-well plate, mix the peptide solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

Mix various concentrations of the Trp-Gly-Tyr peptide with the diluted ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Anti-Inflammatory Assays

Measurement of Pro-inflammatory Cytokines:

-

Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with different concentrations of Trp-Gly-Tyr for a specified time.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Enzyme Inhibition Assays

Tyrosinase Inhibition Assay:

-

Prepare a solution of mushroom tyrosinase in a phosphate buffer.

-

Prepare solutions of L-DOPA (substrate) and various concentrations of Trp-Gly-Tyr.

-

In a 96-well plate, mix the tyrosinase solution with the peptide solutions and incubate.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

Determine the mode of inhibition and calculate the IC50 value.

Predicted Signaling Pathway Interactions

Based on the activities of related peptides, Trp-Gly-Tyr is predicted to modulate key signaling pathways involved in oxidative stress and inflammation.

Conclusion and Future Directions

The Trp-Gly-Tyr tripeptide represents a promising yet under-investigated molecule with a strong theoretical basis for potent antioxidant, anti-inflammatory, and enzyme-inhibiting activities. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of these predicted biological functions. Future research should focus on in vivo studies to determine the bioavailability, efficacy, and safety of Trp-Gly-Tyr in animal models of diseases related to oxidative stress and inflammation. The findings from such studies could pave the way for the development of novel peptide-based therapeutics for a range of human health conditions.

An In-depth Technical Guide on the Mechanism of Charge Transfer in H-Trp-Gly-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the mechanism of charge transfer in the tripeptide H-Trp-Gly-Tyr-OH. This peptide, containing the two redox-active aromatic amino acids tryptophan (Trp) and tyrosine (Tyr), serves as an excellent model system for studying intramolecular electron transfer processes that are fundamental to many biological functions and pathologies.

Core Mechanism: Intramolecular Hole Hopping

The primary mechanism of long-range charge transfer in peptides and proteins containing multiple aromatic residues is hole hopping . In this process, a positive charge, or "hole," migrates from a photo-oxidized or chemically oxidized aromatic residue to another along a chain of intervening aromatic amino acids. In the case of this compound, upon selective photoexcitation of the tryptophan residue, an electron can be ejected, leaving behind a tryptophan radical cation (Trp•+). This positive charge can then be transferred to the tyrosine residue.

The efficiency and rate of this hole hopping are governed by several factors, including the distance between the donor (Trp) and acceptor (Tyr), their relative orientation, the surrounding microenvironment, and the energy difference between the radical cations of the two residues. The glycine (Gly) residue, while not directly participating in the charge transfer, plays a crucial role in determining the conformational flexibility of the peptide backbone, thereby influencing the distance and orientation between the Trp and Tyr side chains.

The charge transfer process can be conceptualized as a two-step process:

-

Photo-oxidation of Tryptophan: Upon absorption of a photon of appropriate energy (typically in the UV range), the tryptophan residue is excited to a higher electronic state (Trp*). From this excited state, it can undergo photoionization to form the tryptophan radical cation (Trp•+).

-

Hole Transfer to Tyrosine: The Trp•+ can then accept an electron from the nearby tyrosine residue, resulting in the formation of a tyrosine radical cation (Tyr•+) and the regeneration of the neutral tryptophan. This constitutes the "hole hop" from tryptophan to tyrosine.

This process can be represented by the following reaction scheme:

Trp-Gly-Tyr + hν → Trp-Gly-Tyr Trp-Gly-Tyr → Trp•+-Gly-Tyr + e- Trp•+-Gly-Tyr → Trp-Gly-Tyr•+

Quantitative Data

| Parameter | Representative Value | Method of Determination | Reference |

| Midpoint Potential (Trp) | 1.02 ± 0.02 V vs. NHE (at pH 5) | Cyclic Voltammetry | [1] |

| Midpoint Potential (Tyr) | 0.72 ± 0.01 V vs. NHE (at pH 11) | Cyclic Voltammetry | [1] |

| Trp-Tyr Distance (in a model β-hairpin peptide) | ~6 Å | NMR Spectroscopy | [1] |

| Fluorescence Quantum Yield (Trp in water) | 0.13 | Comparative Method | |

| Fluorescence Quantum Yield (Tyr in water) | 0.14 | Comparative Method |

Note: The midpoint potentials and distances are for a model β-hairpin peptide containing a Trp-Tyr dyad and are provided here as representative values. The actual values for the flexible this compound peptide in solution would be an average over its conformational ensemble.

Experimental Protocols

A thorough investigation of the charge transfer mechanism in this compound would involve a combination of peptide synthesis, purification, and various spectroscopic techniques.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Couple Fmoc-Tyr(tBu)-OH to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Repeat the deprotection and coupling steps for Fmoc-Gly-OH and then for Fmoc-Trp(Boc)-OH.

-

-

Cleavage and Deprotection: After the final coupling, wash the resin extensively and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups (tBu for Tyr and Boc for Trp) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Protocol for Transient Absorption Spectroscopy (TAS):

-

Sample Preparation: Prepare a solution of the purified this compound peptide in a suitable buffer (e.g., phosphate buffer at a specific pH) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.5 at the excitation wavelength.

-

Instrumentation: Use a femtosecond or picosecond transient absorption spectrometer. This typically consists of a pump laser to excite the sample and a probe laser (a white light continuum) to measure the absorption changes.

-

Excitation: Excite the sample with a pump pulse at a wavelength where tryptophan absorbs selectively (e.g., 280 nm).

-

Data Acquisition: Measure the change in absorbance of the probe light as a function of wavelength and time delay between the pump and probe pulses.

-

Data Analysis: Analyze the transient spectra to identify the spectral signatures of the tryptophan excited state (Trp*), the tryptophan radical cation (Trp•+), and the tyrosine radical cation (Tyr•+). Fit the kinetic traces at specific wavelengths to exponential decay models to determine the rate constants for the charge separation and charge recombination processes.

Protocol for Time-Resolved Fluorescence Spectroscopy (TRFS):

-

Sample Preparation: Prepare a dilute solution of the peptide in the desired buffer to avoid inner filter effects.

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera.

-

Excitation: Excite the sample with a pulsed laser source at 280 nm.

-

Data Acquisition: Measure the fluorescence decay of the tryptophan emission (around 350 nm).

-

Data Analysis: Analyze the fluorescence decay curve. In the presence of an efficient charge transfer process, the fluorescence lifetime of tryptophan will be quenched (shortened) compared to a control peptide without the tyrosine acceptor. The rate of charge transfer can be calculated from the extent of this quenching.

Protocol for Cyclic Voltammetry (CV):

-

Sample Preparation: Prepare a solution of the peptide in an electrolyte solution (e.g., phosphate buffer with a supporting electrolyte like KCl). Also, prepare solutions of the individual amino acids (Trp and Tyr) for comparison.

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential of the working electrode and measure the resulting current. The scan should cover the oxidation potentials of both tryptophan and tyrosine.

-

Data Analysis: Determine the midpoint potentials for the oxidation of the tryptophan and tyrosine residues in the peptide. This provides information about the thermodynamics of the charge transfer process.

Visualizations

Caption: Photoinduced hole hopping in this compound.

Caption: Workflow for studying charge transfer in this compound.

Caption: States and transitions in the charge transfer process.

References

The Discovery and Significance of Short Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short bioactive peptides, typically comprising 2-20 amino acid residues, have emerged as a pivotal class of molecules in biomedical research and drug development.[1][2][3] Encrypted within the sequences of larger proteins, these peptides are released through enzymatic hydrolysis or fermentation and exhibit a remarkable array of biological activities, including antihypertensive, antimicrobial, antioxidant, and immunomodulatory effects.[4][5][6] Their high specificity, potency, and low toxicity make them attractive candidates for the development of novel therapeutics and functional foods.[2] This technical guide provides an in-depth overview of the discovery, characterization, and significance of short bioactive peptides, with a focus on experimental protocols and the elucidation of their signaling pathways.

Discovery and Sources of Short Bioactive Peptides

The discovery of short bioactive peptides is often a multi-step process that begins with the liberation of these peptides from their parent proteins.

1.1. Enzymatic Hydrolysis

Enzymatic hydrolysis is the most common method for generating bioactive peptides from protein sources.[2] This process utilizes proteases to cleave specific peptide bonds within the protein, releasing a mixture of peptides. The choice of enzyme is critical as it determines the final peptide sequences and their potential bioactivities.

-

Commonly Used Enzymes:

-

Pepsin: An endopeptidase that preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.

-

Trypsin: A serine protease that cleaves on the C-terminal side of lysine and arginine residues.[1][4]

-

Chymotrypsin: A serine protease that cleaves on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).

-

Alcalase and Flavourzyme: Commercially available microbial proteases with broad specificity.[1]

-

1.2. Microbial Fermentation

Fermentation by specific microorganisms is another effective method for releasing bioactive peptides.[4] Lactic acid bacteria, for instance, possess proteolytic systems that can hydrolyze proteins in food matrices, such as milk, to produce bioactive peptides.[4]

1.3. Natural Sources

Beyond enzymatic and fermentation-based discovery, short bioactive peptides are also found in a variety of natural sources, including:

-

Marine Organisms: A rich source of novel bioactive peptides with diverse biological activities.[5]

-

Plants: Plant-derived peptides are gaining attention for their potential health benefits and sustainable sourcing.[2]

-

Endogenous Peptides: The human body naturally produces a wide range of peptide hormones and neuropeptides that act as signaling molecules.

Screening and Identification of Bioactive Peptides

Once a mixture of peptides is generated, a systematic screening and identification process is required to isolate and characterize the bioactive sequences.

2.1. Peptide Library Screening

Combinatorial peptide libraries provide a powerful tool for discovering novel bioactive peptides. Two common approaches are:

-

Phage Display: A technique where a library of peptides is expressed on the surface of bacteriophages. Phages displaying peptides that bind to a specific target can be isolated and the corresponding peptide sequence identified.

-

SPOT Synthesis: Involves the parallel synthesis of a large number of peptides on a cellulose membrane, allowing for high-throughput screening of their biological activity.

2.2. Bioassay-Guided Fractionation

This classical approach involves separating the initial peptide mixture into fractions using chromatographic techniques, followed by bioassays to identify the active fractions. The active fractions are then subjected to further rounds of separation and testing until a pure, bioactive peptide is isolated.

2.3. Mass Spectrometry-Based Identification

Mass spectrometry (MS) is an indispensable tool for the identification and sequencing of peptides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for peptide identification. Peptides are first separated by liquid chromatography and then introduced into a mass spectrometer. In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured (MS1). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2). The resulting fragmentation pattern provides sequence information that can be used to identify the peptide by searching against protein databases.[1][7][8][9]

Quantitative Bioactivity of Selected Short Peptides

The bioactivity of peptides is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of a peptide required to inhibit a biological process by 50% or to elicit a 50% maximal response, respectively.

| Peptide Sequence | Source | Bioactivity | IC50 / EC50 | Reference |

| Val-Pro-Pro | Milk Casein | ACE Inhibitory | 5.0 µM | [10] |

| Ile-Pro-Pro | Milk Casein | ACE Inhibitory | 5.0 µM | [10] |

| Leu-Arg-Trp | Fish Protein | Antioxidant (DPPH scavenging) | 2.5 mg/mL | [10] |

| Gly-Pro-Ala | Collagen | DPP-IV Inhibitory | 1.8 mM | [10] |

| Tyr-Pro | Soy Protein | ACE Inhibitory | 4.6 µM | [10] |

Table 1: Quantitative Bioactivity Data for Representative Short Peptides. This table summarizes the bioactivity of several well-characterized short peptides, along with their source and quantitative measures of their potency.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, identification, and functional characterization of short bioactive peptides.

4.1. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for chemically synthesizing peptides in the laboratory. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[11][12][13]

Protocol:

-

Resin Preparation: Start with a solid support resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

-

Subsequent Amino Acid Coupling: Sequentially couple the remaining Fmoc-protected amino acids using the same coupling and deprotection steps.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[14]

4.2. LC-MS/MS for Peptide Identification

Protocol:

-

Sample Preparation: Digest the protein sample with a specific protease (e.g., trypsin). Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

-

Liquid Chromatography Separation: Inject the desalted peptide sample onto a reverse-phase HPLC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.[8]

-

Mass Spectrometry Analysis:

-

The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).

-

The mass spectrometer operates in a data-dependent acquisition mode. A full MS scan (MS1) is performed to detect the peptide precursor ions.

-

The most intense precursor ions are selected for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like Mascot or SEQUEST.

-

The search engine matches the experimental MS/MS spectra to theoretical fragmentation patterns of peptides in the database to identify the peptide sequences.[9]

-

4.3. Cell-Based Bioactivity Assays

Protocol: MTT Assay for Cytotoxicity/Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the bioactive peptide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways of Short Bioactive Peptides

Many short bioactive peptides exert their effects by interacting with specific cell surface receptors and activating intracellular signaling pathways.

5.1. G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[3][16][17] The binding of a bioactive peptide to its cognate GPCR initiates a cascade of events.

Caption: General GPCR signaling pathway activated by a bioactive peptide.

5.2. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[18][19][20] Some bioactive peptides have been shown to activate this pathway.

Caption: The PI3K/Akt signaling pathway activated by a bioactive peptide.

5.3. ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[21][22][23][24][25]

Caption: The ERK/MAPK signaling cascade initiated by a bioactive peptide.

Experimental Workflow for Bioactive Peptide Discovery and Characterization

The following diagram outlines a typical experimental workflow for the discovery and characterization of short bioactive peptides.

Caption: A comprehensive workflow for bioactive peptide research.

Conclusion and Future Perspectives

The field of short bioactive peptides continues to be a vibrant area of research with immense potential for human health. Advances in high-throughput screening, mass spectrometry, and synthetic chemistry are accelerating the discovery and development of novel peptide-based therapeutics and nutraceuticals. Future research will likely focus on elucidating the detailed mechanisms of action of these peptides, improving their bioavailability and in vivo stability, and exploring their application in personalized medicine. The integration of computational approaches, such as in silico screening and molecular modeling, will further enhance the efficiency of discovering and designing potent and specific bioactive peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the proteolysis of bioactive peptides using a peptidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.9. Identification of Bioactive Peptides Using LC-MS/MS [bio-protocol.org]

- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

- 18. Food-derived bioactive peptides as momentous food components: Can functional peptides passed through the PI3K/Akt/mTOR pathway and NF-κB pathway to repair and protect the skeletal muscle injury? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 21. apexbt.com [apexbt.com]

- 22. Osteogenic Activity of Collagen Peptide via ERK/MAPK Pathway Mediated Boosting of Collagen Synthesis and Its Therapeutic Efficacy in Osteoporotic Bone by Back-Scattered Electron Imaging and Microarchitecture Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Competitive inhibition of MAP kinase activation by a peptide representing the alpha C helix of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of H-Trp-Gly-Tyr-OH in various research solvents

An In-depth Technical Guide to the Solubility of H-Trp-Gly-Tyr-OH in Research Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of peptides is a critical first step in experimental design. This guide provides a detailed overview of the solubility characteristics of the tripeptide this compound (Tryptophyl-glycyl-tyrosine) and a general framework for determining peptide solubility.

Predicting Solubility of this compound

The solubility of a peptide is largely determined by its amino acid composition and overall charge.[1][2][3][4][5][6][7] To predict the solubility of this compound, we first analyze its constituent amino acids: Tryptophan (Trp), Glycine (Gly), and Tyrosine (Tyr).

-

Tryptophan (Trp) and Tyrosine (Tyr) are both large, aromatic amino acids and are considered hydrophobic.[8][9]

-

Glycine (Gly) is the smallest amino acid and is considered neutral.[8]

To estimate the overall charge of the peptide at a neutral pH (around 7), we assign charge values to the ionizable groups:

-

The N-terminal amino group (-NH2) has a positive charge (+1).

-

The C-terminal carboxyl group (-COOH) has a negative charge (-1).

-

The side chains of Tryptophan, Glycine, and Tyrosine are neutral at pH 7.

Therefore, the net charge of this compound at neutral pH is approximately zero (+1 - 1 = 0). Peptides with a net neutral charge and a significant proportion of hydrophobic residues often have poor solubility in aqueous solutions.[1][2][4][5][7]

Predicted Solubility Profile

Based on the analysis of its amino acid composition and net charge, the following table summarizes the predicted solubility of this compound in common research solvents. It is important to note that these are predictions, and empirical testing is necessary to determine the actual solubility.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The peptide has a neutral overall charge and contains two large hydrophobic residues (Trp, Tyr), which generally leads to poor aqueous solubility.[1][2][8] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Similar to water, the neutral charge and hydrophobicity of the peptide will likely limit its solubility in aqueous buffers at physiological pH.[2][3][5] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and polar compounds. It is a common choice for dissolving peptides that are insoluble in aqueous solutions.[1][4][5][10][11] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is another polar organic solvent that is effective in solubilizing hydrophobic peptides.[1][4][7] |

| Ethanol/Methanol | Moderate to Low | While these alcohols are more polar than DMSO or DMF, they may offer some solubility for hydrophobic peptides, though likely less than the aprotic solvents.[7][10] |

| Acetonitrile | Moderate to Low | Acetonitrile is often used in reverse-phase chromatography for peptides and may provide some solubility, but it is generally less effective than DMSO or DMF for highly hydrophobic peptides.[1][4][7] |

Experimental Protocol for Determining Peptide Solubility

The following is a general and robust protocol for systematically determining the solubility of a peptide like this compound.

Materials:

-

Lyophilized this compound peptide

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

A range of research-grade solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, PBS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

-

Initial Solubility Test:

-

Weigh out a small, precise amount of the peptide (e.g., 1 mg) into a microcentrifuge tube. This is a crucial step to avoid wasting the entire sample on a solvent that may not be suitable.[1][2][3][4][5][6]

-

Add a small, measured volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a high starting concentration (e.g., 10 mg/mL).

-

-

Solubilization Attempts:

-

Vortexing: Vigorously vortex the tube for 30-60 seconds. Visually inspect for any undissolved particles.

-

Sonication: If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[1] Be cautious with sonication as it can heat the sample.

-

Gentle Warming: A slight warming of the solution can also aid in dissolution, but avoid excessive heat which could degrade the peptide.[1]

-

-

Assessing Solubility:

-

A peptide is considered soluble if the solution is clear and free of any visible particles.

-

If the solution remains cloudy or contains precipitate, the peptide is considered insoluble at that concentration in the tested solvent.

-

-

Systematic Solvent Testing:

-

Working with Organic Solvents:

-

If using DMSO or DMF, dissolve the peptide in a minimal amount of the organic solvent first.

-

Once fully dissolved, slowly add the aqueous buffer of choice dropwise while vortexing to reach the desired final concentration.[11] Be mindful that adding an aqueous solution too quickly can cause the peptide to precipitate out.

-

-

Documentation: Carefully record the solvents tested, the concentrations prepared, and the observed solubility for each condition.

Experimental Workflow for Peptide Solubility Determination

Caption: Workflow for determining peptide solubility.

Signaling Pathways and Logical Relationships

Currently, there is no widely documented specific signaling pathway directly involving the tripeptide this compound. Peptides of this nature could be investigated for a variety of roles, including as neurotransmitter mimics, enzyme inhibitors, or cell-penetrating peptides, but such functions would need to be experimentally determined.[12] The logical relationship most relevant to this guide is the systematic process of determining solubility, as diagrammed above.

Conclusion

The tripeptide this compound is predicted to have low solubility in aqueous solutions due to its neutral charge and the presence of two hydrophobic amino acids. Organic solvents such as DMSO and DMF are likely to be effective for its solubilization. The provided experimental protocol offers a systematic approach for researchers to determine the optimal solvent and concentration for their specific experimental needs. It is imperative to perform these solubility tests on a small scale before preparing larger stock solutions to conserve valuable peptide material.

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. biobasic.com [biobasic.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. jpt.com [jpt.com]

- 5. biocat.com [biocat.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bachem.com [bachem.com]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 12. Neurotransmitter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to H-Trp-Gly-Tyr-OH for Research Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide H-Trp-Gly-Tyr-OH (Tryptophan-Glycyl-Tyrosine), a model peptide used in biochemical and biophysical research. The document details reputable commercial suppliers, key technical data, experimental protocols, and relevant biological context to support its application in a research setting.

Overview of this compound

This compound is a tripeptide composed of the amino acids Tryptophan, Glycine, and Tyrosine. Its primary sequence is Trp-Gly-Tyr. Due to the presence of the aromatic residues Tryptophan and Tyrosine, this peptide is particularly useful as a model for studying charge transfer mechanisms, noncovalent interactions, and the antioxidant functions of these residues within a defined peptide structure.[1][2][3] Tryptophan and Tyrosine residues are known to play significant roles in protein structure and function, often located near the aqueous-lipid interface of transmembrane proteins where they act as anchors and may protect cells from oxidative stress.[3][4]

Reputable Commercial Suppliers and Technical Data

Sourcing high-purity, well-characterized peptides is critical for reproducible experimental outcomes. Several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from prominent vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.

| Parameter | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) |

| Product Name | This compound | L-Tryptophyl-L-tyrosine | This compound |

| CAS Number | 15035-24-2 | 19653-76-0 (dipeptide) | 15035-24-2 |

| Molecular Formula | C₂₄H₂₇N₅O₆ | C₂₀H₂₁N₃O₄ (dipeptide) | C₂₄H₂₇N₅O₆ |

| Molecular Weight | 481.51 g/mol | 367.4 g/mol (dipeptide) | 481.5 g/mol |

| Purity (by HPLC) | ≥95% | ≥98% | >95% |

| Appearance | White to off-white powder | White solid | Lyophilized powder |

| Solubility | Information not readily available | Information not readily available | DMSO |

| Storage | -20°C | -20°C | -20°C (powder), -80°C (stock solution) |

| Source | Synthetic | Synthetic | Synthetic |

Note: Data is compiled from publicly available information from suppliers like Biosynth, Santa Cruz Biotechnology, and GlpBio.[2][5][6] The user should verify details for their specific product.

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of this compound. The following are generalized methodologies based on standard laboratory practices for synthetic peptides.

3.1 Peptide Reconstitution and Storage

This protocol outlines the steps for preparing a stock solution from a lyophilized peptide powder.

-

Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

-

Solvent Selection: The choice of solvent depends on the peptide's polarity. While solubility data for this compound is not always provided, a common starting point for peptides containing hydrophobic residues is a small amount of Dimethyl Sulfoxide (DMSO), followed by dilution with an aqueous buffer (e.g., PBS, pH 7.4).

-

Reconstitution:

-

Add the appropriate volume of the primary solvent (e.g., DMSO) to the vial to achieve a desired high-concentration stock (e.g., 10 mM).

-

Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. To improve solubility, the tube can be warmed to 37°C and oscillated in an ultrasonic bath.[2][7]

-

-

Aliquoting and Storage:

3.2 Workflow for Peptide Analysis and Application

The following diagram and protocol describe a typical workflow for characterizing a synthetic peptide and using it in a cell-based assay.

-

Quality Control: After reconstituting the peptide, its identity and purity should be confirmed. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to verify the correct molecular weight and assess purity.

-

Concentration Determination: The precise concentration of the stock solution is determined. For peptides containing Tryptophan and Tyrosine, UV-Vis spectrophotometry at 280 nm is a common method.

-

Preparation of Working Solution: The high-concentration stock solution is diluted to the final working concentration using the appropriate cell culture medium or assay buffer.

-

Cellular Treatment: The working solution is added to cultured cells.

-

Incubation: Cells are incubated for a predetermined period to allow for the peptide's biological effect.

-

Endpoint Analysis: The experimental outcome is measured using a suitable assay, such as assessing cell viability, measuring changes in protein phosphorylation, or quantifying downstream signaling events.

Biological Context and Signaling

While this compound is primarily a model peptide, its constituent amino acids, Tryptophan and Tyrosine, are precursors to key neurotransmitters and are involved in crucial signaling pathways.[9] Tryptophan is the metabolic precursor to serotonin, which regulates mood, sleep, and appetite.[9] Tyrosine is the precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are central to reward, stress response, and executive function.[9][10]

Peptides containing both Tryptophan and Tyrosine are studied for their roles in proton-coupled electron transfer (PCET) and their ability to quench radicals, suggesting a protective function against oxidative stress.[1] The interaction between these two residues can be a key structural and functional motif in enzymes.[1]

The diagram below illustrates the simplified biosynthetic pathways originating from Tryptophan and Tyrosine.

This guide provides foundational technical information for researchers utilizing the model peptide this compound. For specific applications, further consultation of primary literature is strongly recommended.

References

- 1. Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Replacing Tryptophan as an Anchor in GWALP Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H-Trp-Gly-Gly-Tyr-OH | 15035-25-3 | FT109460 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The Role of Tryptophan and Tyrosine in Executive Function and Reward Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotransmitter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to H-Trp-Gly-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the tripeptide H-Trp-Gly-Tyr-OH, covering its fundamental chemical identifiers, physicochemical properties, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals engaged in peptide research and development.

Chemical Identification

The tripeptide this compound is a sequence of three amino acids: Tryptophan, Glycine, and Tyrosine.

-

CAS Number: 15035-24-2

-

IUPAC Name: (S)-2-((S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid

The IUPAC name is systematically derived from the constituent amino acids, starting from the C-terminal (Tyrosine) to the N-terminal (Tryptophan), reflecting the peptide bond linkages.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and conducting experiments, as well as for understanding the peptide's behavior in biological systems.

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₄O₅ |

| Molecular Weight | 424.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and aqueous solutions |

| Isoelectric Point (pI) | ~5.6 (Estimated) |

| Extinction Coefficient | 5690 M⁻¹cm⁻¹ at 280 nm (Estimated) |

Chemical Structure

The chemical structure of this compound, illustrating the sequence of amino acids and the peptide bonds, is shown below.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is often used as a model peptide in studies of charge transfer mechanisms. Below are generalized protocols for the synthesis and characterization of this and similar peptides.

A standard Fmoc/tBu strategy is typically employed for the synthesis of this compound.

-

Resin Preparation: A pre-loaded Fmoc-Tyr(tBu)-Wang resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIEA and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: The deprotection and coupling steps are repeated for the final amino acid (Fmoc-Trp(Boc)-OH).

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Tyr and Boc on Trp) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The identity and purity of the synthesized this compound are confirmed using the following methods:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

The retention time and the peak purity are determined.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

-

The observed mass should correspond to the calculated mass of this compound (424.45 Da).

-

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern.

-

Research Applications and Workflow

While specific signaling pathways for this compound are not well-defined, peptides containing Tryptophan and Tyrosine residues are of interest for their potential antioxidant and biological activities. The following workflow illustrates a general approach for screening and characterizing the biological activity of a novel peptide such as this compound.

An In-depth Technical Guide to the Research Applications of Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptides, consisting of three amino acids linked by peptide bonds, represent a versatile and increasingly significant class of molecules in biomedical research and drug development. Their small size allows for cost-effective synthesis, favorable pharmacokinetic properties including the potential for oral administration, and the ability to readily penetrate tissues.[1][2] These molecules regulate a vast array of physiological processes, acting as signaling molecules, enzyme inhibitors, and structural components.[1] This technical guide provides a comprehensive overview of the core research applications of tripeptides, detailing their mechanisms of action, relevant quantitative data, experimental protocols, and key signaling pathways.

I. Therapeutic and Research Applications of Key Tripeptides

Tripeptides are being investigated across a wide spectrum of therapeutic areas, including wound healing, oncology, cardiovascular disease, and neuroprotection.[3] Their applications range from active pharmaceutical ingredients to components of advanced drug delivery systems.[4]

GHK-Cu (Glycyl-L-Histidyl-L-Lysine)

The tripeptide GHK naturally occurs in human plasma and has a high affinity for copper ions (Cu2+), forming the GHK-Cu complex.[5] Its concentration in the body declines with age, correlating with a reduced capacity for tissue repair.[6] GHK-Cu is a key signaling molecule in tissue remodeling and has garnered significant attention for its regenerative and protective properties.[6][7]

A. Wound Healing and Skin Regeneration:

GHK-Cu accelerates wound healing and skin regeneration through multiple mechanisms.[8] It stimulates the synthesis of collagen, elastin, and glycosaminoglycans by fibroblasts, essential components of the extracellular matrix (ECM).[8][9] Clinical studies have demonstrated that topical application of GHK-Cu improves skin density, thickness, and elasticity while reducing fine lines and wrinkles.[9] It also promotes the formation of new blood vessels (angiogenesis) and possesses anti-inflammatory and antioxidant properties.[7][10]

B. Gene Regulation:

GHK-Cu has been shown to modulate the expression of a large number of human genes.[11] It can upregulate genes involved in tissue repair and antioxidant defense while downregulating genes associated with inflammation.[11][12] For instance, GHK can activate the TGF-β pathway, which is crucial for connective tissue repair.[11]

Quantitative Data: GHK-Cu in Skin Regeneration

| Parameter | Observation | Reference |

| Collagen Production | Improved in 70% of women treated with GHK-Cu cream for 12 weeks. | [9] |

| Skin Density & Thickness | Increased after 12 weeks of facial cream application in 71 women. | [9] |

| Fine Lines & Wrinkles | Reduced depth after 12 weeks of facial cream application. | [9] |

| Gene Expression Modulation | GHK induces a ≥50% change in expression in 31.2% of human genes. | [13] |

RGD (Arginine-Glycine-Aspartic Acid)

The RGD tripeptide sequence is a primary recognition motif for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions.[14] Integrins containing the αvβ3, αvβ5, and α5β1 subunits are often overexpressed on cancer cells and angiogenic endothelial cells, making the RGD motif a valuable tool for targeted cancer therapy and imaging.[2][15]

A. Cancer Targeting and Therapy:

RGD peptides can be conjugated to various therapeutic agents, such as chemotherapy drugs, nanoparticles, and imaging agents, to specifically deliver them to tumor sites.[2][3] This targeted approach enhances the efficacy of the treatment while minimizing off-target side effects.[3] RGD-based strategies can inhibit tumor growth, angiogenesis, and metastasis by blocking integrin signaling.[3][16]

B. Tissue Engineering:

In tissue engineering, RGD peptides are incorporated into biomaterials to promote cell adhesion, proliferation, and differentiation, mimicking the natural extracellular matrix.[14]

Quantitative Data: RGD Peptide-Integrin Binding Affinities

| RGD Peptide | Integrin Subtype | Dissociation Constant (Kd) | Reference |

| c(RGDyK) | αvβ3 | 10.3 ± 1.14 nM | [5] |

| RWrNM | αvβ3 | 8.61 ± 1.35 nM | [5] |

| RWr | αvβ3 | 33.6 ± 4.56 nM | [5] |

| c(RGDfV) | αvβ3 | 74 ± 28 µM | [17] |

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal)

Leupeptin is a naturally occurring tripeptide aldehyde that acts as a potent reversible inhibitor of a broad spectrum of proteases, including serine, cysteine, and threonine proteases.[2][4] It is widely used in research to prevent protein degradation during cell lysis and protein purification.[2]

A. Protease Inhibition:

Leupeptin's aldehyde group forms a covalent hemiacetal with the active site serine or cysteine residue of the protease, effectively blocking its catalytic activity.[4] Its broad specificity makes it a valuable tool in studying cellular processes involving proteolysis.

Quantitative Data: Leupeptin Inhibition Constants (Ki) and IC50 Values

| Protease | Inhibition Constant (Ki) | IC50 | Reference |

| Trypsin | 3.5 nM | - | [2] |

| Plasmin | 3.4 nM | - | [2] |

| Cathepsin B | 4.1 nM / 6 nM | - | [1][2] |

| Calpain | 10 nM | - | [1] |

| Kallikrein | 19 µM | - | [1] |

| SARS-CoV-2 Mpro | - | 127.2 µM | [18] |

| Human Coronavirus 229E | - | ~1 µM | [18] |

Eptifibatide (Integrilin®)

Eptifibatide is a cyclic heptapeptide containing a modified KGD (Lys-Gly-Asp) tripeptide sequence. It is a potent and specific inhibitor of the platelet integrin receptor GPIIb/IIIa.[19]

A. Antiplatelet Therapy:

By blocking the GPIIb/IIIa receptor, Eptifibatide prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation.[19] It is used clinically to treat acute coronary syndromes and to prevent thrombotic complications during percutaneous coronary interventions.[19]

Quantitative Data: Eptifibatide Clinical Trial (PURSUIT)

| Outcome (30 days) | Eptifibatide Group | Placebo Group | p-value | Reference |

| Death or Myocardial Infarction | 14.2% | 15.7% | 0.042 | [20] |

| Major Bleeding (TIMI criteria) | 10.6% | 9.1% | 0.02 | [14] |

II. Key Signaling Pathways Involving Tripeptides

GHK-Cu Signaling Pathway in Fibroblasts

GHK-Cu influences multiple signaling pathways in fibroblasts to promote skin regeneration. It is known to activate pathways involving growth factors and modulate the expression of genes related to extracellular matrix remodeling.[17][21]

RGD-Integrin Signaling Pathway

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.[1][3] Key downstream effectors include Focal Adhesion Kinase (FAK) and the MAPK/ERK pathway.[1][3]

Glutathione (GSH) Antioxidant Pathway

Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a crucial intracellular antioxidant. It exists in reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a key indicator of cellular oxidative stress.[22] GSH directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like Glutathione Peroxidase (GPx).

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. peptidesciences.com [peptidesciences.com]

- 7. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grains.k-state.edu [grains.k-state.edu]

- 9. q2labsolutions.com [q2labsolutions.com]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.unifesp.br [repositorio.unifesp.br]

- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]

- 21. Glutathione - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Aromatic Amino Acids in Peptides: A Physicochemical Guide for Researchers and Drug Development Professionals

Abstract

Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are fundamental building blocks of peptides and proteins, imparting unique physicochemical properties that are critical to their structure, function, and therapeutic potential. Their distinct side chains, characterized by aromatic rings, govern a range of non-covalent interactions, contribute significantly to spectroscopic properties, and serve as precursors for vital biological molecules. This technical guide provides an in-depth exploration of the core physicochemical properties of these amino acids within the peptide context. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource that includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The unique structures of phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) confer specific and crucial characteristics to peptides. The presence of a benzyl group in phenylalanine, a phenol group in tyrosine, and an indole group in tryptophan dictates their polarity, hydrophobicity, and electronic properties.[1][2] These properties, in turn, influence peptide folding, stability, and intermolecular interactions, which are fundamental to their biological activity.[3][4] For instance, the aromatic side chains are frequently involved in π-π stacking and cation-π interactions, which are vital for maintaining the tertiary structure of proteins and for molecular recognition processes at the heart of drug-target binding.[4] Furthermore, their ability to absorb ultraviolet (UV) light is a cornerstone of protein and peptide quantification.[3][5] This guide will systematically detail these properties, provide practical experimental methods for their characterization, and illustrate their roles in key biological signaling pathways.

Core Physicochemical Properties

The functional diversity of peptides is deeply rooted in the physicochemical characteristics of their constituent amino acids. For aromatic amino acids, these properties are primarily dictated by their side chains.

Structure and Polarity

-

Phenylalanine (Phe, F): Possesses a simple, nonpolar benzyl side chain, rendering it one of the most hydrophobic amino acids.[2]

-

Tyrosine (Tyr, Y): Similar in structure to phenylalanine but with the addition of a hydroxyl (-OH) group to the benzene ring. This hydroxyl group makes tyrosine significantly more polar and allows it to participate in hydrogen bonding and undergo post-translational modifications like phosphorylation.[1]

-

Tryptophan (Trp, W): Contains a large indole ring fused to a methylene group. While the indole ring is largely nonpolar, the nitrogen atom can act as a hydrogen bond donor, giving tryptophan an amphipathic character.[2]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for the aromatic amino acids, providing a basis for comparison and for predictive modeling of peptide behavior.

Table 1: General and Acid-Base Properties of Aromatic Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | pKa (α-COOH)[6][7][8] | pKa (α-NH3+)[6][7][8] | pKa (Side Chain)[6][7][8] | Isoelectric Point (pI)[7][8] |

| Phenylalanine | Phe | F | 165.19 | 2.58 | 9.24 | - | 5.48 |

| Tyrosine | Tyr | Y | 181.19 | 2.20 | 9.11 | 10.07 | 5.66 |

| Tryptophan | Trp | W | 204.23 | 2.38 | 9.39 | - | 5.89 |

Table 2: Hydrophobicity Scales for Aromatic Amino Acids

Hydrophobicity is a critical determinant of peptide folding and interaction with biological membranes. Various scales have been developed to quantify this property.

| Amino Acid | Kyte-Doolittle | Hopp-Woods | Eisenberg Consensus | Normalized (pH 7) |

| Phenylalanine | 2.8 | -2.5 | 1.19 | 100 |

| Tyrosine | -1.3 | -2.3 | 0.42 | 63 |

| Tryptophan | -0.9 | -3.4 | 0.81 | 97 |

Table 3: UV Absorbance Properties of Aromatic Amino Acids